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Compound of Interest

Compound Name:
4-(Chloromethyl)-N-

isopropylbenzamide

CAS No.: 83803-82-1

Cat. No.: B1352128

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Chloromethyl)-N-isopropylbenzamide, a key intermediate in various chemical syntheses.

This document is intended for researchers, scientists, and professionals in drug development

who require a deep understanding of the structural and analytical properties of this compound.

The information presented herein is a synthesis of available spectral data, supplemented with

expert analysis based on established principles of spectroscopic interpretation.

Introduction to 4-(Chloromethyl)-N-
isopropylbenzamide
4-(Chloromethyl)-N-isopropylbenzamide (CAS No: 83803-82-1) is a substituted benzamide

derivative with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol .[1]

[2] Its structure, featuring a reactive chloromethyl group and an isopropylamide moiety, makes

it a versatile building block in the synthesis of more complex molecules, particularly in the
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pharmaceutical and agrochemical industries. Accurate spectroscopic characterization is

paramount for confirming its identity, purity, and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the expected ¹H and ¹³C NMR spectral data for 4-
(Chloromethyl)-N-isopropylbenzamide.

¹H NMR Spectroscopy
While a complete, published ¹H NMR spectrum for 4-(Chloromethyl)-N-isopropylbenzamide
was not found in the initial search, the expected chemical shifts and coupling patterns can be

reliably predicted based on the analysis of similar structures and established NMR principles.[3]

[4][5]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Causality of
Chemical Shift
and
Multiplicity

~ 7.75 Doublet 2H
Ar-H (ortho to

C=O)

The electron-

withdrawing

carbonyl group

deshields the

ortho protons,

shifting them

downfield. They

appear as a

doublet due to

coupling with the

meta protons.

~ 7.45 Doublet 2H
Ar-H (meta to

C=O)

These protons

are less affected

by the carbonyl

group and

appear slightly

upfield. They are

split into a

doublet by the

ortho protons.

~ 6.10 Broad Singlet 1H N-H

The amide

proton is typically

broad due to

quadrupole

broadening and

exchange. Its

chemical shift

can be solvent-

dependent.

~ 4.60 Singlet 2H -CH₂Cl The

electronegative
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chlorine atom

strongly

deshields the

benzylic protons,

resulting in a

significant

downfield shift.

The absence of

adjacent protons

results in a

singlet.

~ 4.25 Septet 1H -CH(CH₃)₂

The methine

proton of the

isopropyl group

is coupled to the

six equivalent

methyl protons,

resulting in a

septet (n+1 rule).

~ 1.25 Doublet 6H -CH(CH₃)₂

The six methyl

protons of the

isopropyl group

are equivalent

and are split into

a doublet by the

single methine

proton.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Chloromethyl)-N-
isopropylbenzamide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.[6]

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Data Processing: Process the free induction decay (FID) with an appropriate window

function and Fourier transform. Phase and baseline correct the spectrum. Reference the

spectrum to the TMS signal at 0.00 ppm.

Molecular Structure and Proton Assignments
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Caption: Workflow for the interpretation of the IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 211, corresponding to the

molecular weight of the compound. [1]Due to the presence of chlorine, an M+2 peak at m/z

213 with approximately one-third the intensity of the M⁺ peak should be observed, which is

characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Key Fragmentation Pathways:

Loss of Cl: A significant peak at m/z 176 (M - 35) would result from the loss of a chlorine

radical.
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Loss of Isopropyl Group: Cleavage of the N-isopropyl bond would lead to a fragment at

m/z 168.

Formation of Benzoyl Cation: A prominent peak at m/z 105 is expected, corresponding to

the stable benzoyl cation.

Tropylium Ion: Rearrangement and fragmentation can lead to the formation of the

tropylium ion at m/z 91.

Experimental Protocol for Mass Spectrometry (GC-MS):

Sample Introduction: Introduce a dilute solution of the compound into a Gas Chromatograph

(GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any

impurities.

Ionization: Use Electron Ionization (EI) at 70 eV. [7][8][9]3. Mass Analysis: Scan a suitable

mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Predicted Mass Spectrum Fragmentation
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Caption: Predicted major fragmentation pathways for 4-(Chloromethyl)-N-
isopropylbenzamide in EI-MS.

Conclusion
The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR, IR, and

MS spectra, provide a robust analytical framework for the characterization of 4-
(Chloromethyl)-N-isopropylbenzamide. The detailed experimental protocols and

interpretation guidelines offer a practical resource for scientists engaged in the synthesis and

analysis of this important chemical intermediate. While direct experimental spectra are ideal,

the predictive data provided here, grounded in established spectroscopic principles, serves as

a reliable reference for quality control and research applications.

References
Supporting Information for various benzamide derivatives. (n.d.).
4-(CHLOROMETHYL)-N-(ISOPROPYL)BENZAMIDE. (n.d.). Global Substance Registration
System.
SpectraBase: 4-chloro-N-(3-chloropropyl)benzamide. (n.d.).
Synthesis of N-benzamidomethyl-4-toluenesulfonamide by two different synthetic methods.
(n.d.).
Table of Characteristic IR Absorptions. (n.d.).
Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-
Chloromethyl Styrene Polymers. (2012). Asian Journal of Chemistry.
NIST WebBook: Benzamide, 4-chloro-. (n.d.).
4-(chloromethyl)-N-(isopropyl)benzamide. (n.d.). Chemos GmbH & Co. KG.
4-(chloromethyl)-N-methylbenzamide Properties. (n.d.). US EPA.
NIST WebBook: Benzamide, 4-methyl-. (n.d.).
On-chip mass spectrometric analysis in non-polar solvents by liquid beam infrared matrix-
assisted laser dispersion/ioniz
Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine -
Supplementary Information. (2016). Journal of the Brazilian Chemical Society.
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process
and Green Chemistry. (n.d.). Organic Process Research & Development.
IR Spectra of Selected Compounds. (2020). Chemistry LibreTexts.
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-
methylbenzenesulfonamide. (2020). European Journal of Chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1352128/docs?utm_src=pdf-body#spectroscopic-characterization-of-4-chloromethyl-n-isopropylbenzamide-a-technical-guide
https://www.benchchem.com/product/b1352128/docs?utm_src=pdf-body#spectroscopic-characterization-of-4-chloromethyl-n-isopropylbenzamide-a-technical-guide
https://www.benchchem.com/product/b1352128/docs?utm_src=pdf-body#spectroscopic-characterization-of-4-chloromethyl-n-isopropylbenzamide-a-technical-guide
https://www.benchchem.com/product/b1352128/docs?utm_src=pdf-body#spectroscopic-characterization-of-4-chloromethyl-n-isopropylbenzamide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352128?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and
Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.).
NIST WebBook: N,N-Diisopropylbenzamide. (n.d.).
N-Isopropylbenzamide. (n.d.). PubChem.
Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact
Biotherapeutic Proteins. (n.d.).
4-Methylbenzamide - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
Supporting Information for various benzamide derivatives. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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